N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
“N-(2-(dimethylamino)-2-phenylethyl)-4,5-dimethoxy-2-nitrobenzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The presence of the dimethylamino group suggests that it might have basic properties . The nitro group is a strong electron-withdrawing group, which could influence the compound’s reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the benzamide, dimethylamino, and nitro groups. These groups could participate in various intermolecular interactions, influencing the compound’s overall shape and properties .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-withdrawing nitro group and the electron-donating dimethylamino group . These groups could make the compound susceptible to various nucleophilic and electrophilic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dimethylamino group could make the compound basic . The nitro group could increase the compound’s polarity, potentially influencing its solubility .
Scientific Research Applications
Reductive Chemistry and Hypoxia-selective Cytotoxicity
Research has delved into the reductive chemistry of novel hypoxia-selective cytotoxins, including derivatives of benzamide, to explore their selective toxicity towards hypoxic cells. Such compounds, through oxygen-inhibited enzymatic reduction, exhibit potential as therapeutic agents targeting hypoxic tumor environments. The studies reveal insights into the enzymatic reduction pathways, identifying key substituents influencing cytotoxic activity and enabling further investigation of toxic products generated within hypoxic tumor cells or by ADEPT enzymes (Palmer et al., 1995).
Synthesis and Characterization for Drug Development
The synthesis and structural elucidation of compounds related to N-(2-(dimethylamino)-2-phenylethyl)-4,5-dimethoxy-2-nitrobenzamide, such as dimethpramide, have been subjects of forensic science. These efforts aim to identify and characterize novel substances, shedding light on their potential uses in medicine and research while addressing legal and safety aspects (Dawson et al., 1995).
Light-switchable Polymers
Investigations into the development of novel polymers with switchable properties have utilized compounds with structures similar to N-(2-(dimethylamino)-2-phenylethyl)-4,5-dimethoxy-2-nitrobenzamide. These studies focus on polymers that can switch from cationic to zwitterionic forms upon irradiation, demonstrating applications in DNA condensation/release and antibacterial activity, highlighting potential in biotechnological and medical fields (Sobolčiak et al., 2013).
Metabolic Profiling and Toxicology
Metabolic profiling studies of psychoactive substances, including those structurally related to N-(2-(dimethylamino)-2-phenylethyl)-4,5-dimethoxy-2-nitrobenzamide, provide insights into their metabolism, toxicity, and potential impact on human health. Such research is crucial for understanding the pharmacokinetics and toxicological implications of new psychoactive substances, aiding in the development of safer therapeutic agents and informing regulatory and public health policies (Seo et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications of this compound would depend on its properties and reactivity. For example, if it shows promising biological activity, it could be further developed as a pharmaceutical drug . Alternatively, if it has interesting physical or chemical properties, it could find uses in materials science .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-21(2)16(13-8-6-5-7-9-13)12-20-19(23)14-10-17(26-3)18(27-4)11-15(14)22(24)25/h5-11,16H,12H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFZVSJPJYRGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.